Product packaging for Lithium aluminate(Cat. No.:CAS No. 12003-67-7)

Lithium aluminate

Cat. No.: B086239
CAS No.: 12003-67-7
M. Wt: 65.9 g/mol
InChI Key: VDENSUSFMBFCRI-UHFFFAOYSA-N
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Description

Lithium aluminate (LiAlO2) is an advanced inorganic ceramic compound of significant interest in multiple high-tech research fields due to its high thermal stability, chemical inertness, and unique structural properties . It exists in several crystalline phases, primarily α, β, and γ, with the gamma-phase (γ-LiAlO2) being the most thermally stable and widely utilized . A key application is in nuclear technology, where γ-LiAlO2 serves as a solid tritium breeder material for generating fuel in future nuclear fusion reactors, prized for its excellent performance under high neutron radiation . In energy storage research, this compound is employed as an inert ceramic filler in composite polymer electrolytes for lithium-ion batteries, where it enhances ionic conductivity and improves the mechanical and electrochemical stability of the electrolyte system . It also finds use as an electrolyte support matrix in molten carbonate fuel cells (MCFC) . Within materials science, its function as a lattice-matching substrate for gallium nitride (GaN) in microelectronics is actively explored . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlLiO2 B086239 Lithium aluminate CAS No. 12003-67-7

Properties

CAS No.

12003-67-7

Molecular Formula

AlLiO2

Molecular Weight

65.9 g/mol

IUPAC Name

lithium;dioxoalumanuide

InChI

InChI=1S/Al.Li.2O/q-1;+1;;

InChI Key

VDENSUSFMBFCRI-UHFFFAOYSA-N

SMILES

[Li+].[O-][Al]=O

Canonical SMILES

[Li+].O=[Al-]=O

Other CAS No.

12003-67-7

physical_description

DryPowde

Pictograms

Irritant

Synonyms

LiAl(O2)
lithium aluminate

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Lithium Aluminate

Solid-State Reaction Processes for Lithium Aluminate Synthesis

The solid-state reaction is a conventional and widely used method for producing this compound. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired product through diffusion and reaction at the interfaces of the solid particles.

Optimization of Reaction Parameters (Temperature, Time, Raw Materials)

The properties of the final this compound product are highly dependent on the reaction conditions and the choice of raw materials. Common precursors for the solid-state synthesis of this compound include lithium carbonate (Li₂CO₃) and various forms of alumina (B75360) (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃). epo.orgicm.edu.pl The selection of these materials, along with the optimization of reaction temperature and time, is crucial for obtaining a pure, single-phase product.

Research has shown that the synthesis of α-LiAlO₂ can be achieved by the heat treatment of a mixture of Li₂CO₃ and Al(OH)₃ at temperatures ranging from 600 to 800 °C. epo.org Another study demonstrated the preparation of pure α-LiAlO₂ through a solid-state reaction of a ball-milled mixture of Al(OH)₃ and Li₂CO₃ at temperatures between 250 and 750 °C. epo.org The use of different aluminum sources, such as γ-Al₂O₃, α-Al₂O₃, and γ-AlOOH, in reaction with Li₂CO₃ or lithium hydroxide (LiOH) has also been investigated to optimize the synthesis of γ-LiAlO₂ with a high surface area at temperatures between 625 and 975 K. epo.org For instance, the reaction of γ-Al₂O₃ with mixtures of Li₂CO₃ and potassium carbonate (K₂CO₃) at 600–700°C predominantly yields α-LiAlO₂. researchgate.net Conversely, reacting LiOH with γ-Al₂O₃ at 600°C results mainly in the γ-LiAlO₂ phase. researchgate.net

A study focusing on the synthesis of this compound from lithium carbonate and alumina optimized the reaction temperature and time, confirming the formation of a single phase of this compound after 5 hours of reaction. researchgate.net

Kinetics of Solid-State Reactions

The kinetics of solid-state reactions for the synthesis of this compound have been investigated to understand the reaction mechanism and to control the formation of the desired product. One study found that the reaction between lithium carbonate and alumina is initially controlled by a third-order chemical reaction. researchgate.net As the reaction progresses and a product layer forms, the rate-limiting step shifts to be controlled by diffusion. researchgate.net The activation energy for this solid-state reaction has been determined to be 292 kJ/mol, with a pre-exponential factor of 2.29 × 10¹⁷. researchgate.net Understanding these kinetic parameters is essential for designing efficient and scalable solid-state synthesis processes for this compound.

Wet Chemical Routes for this compound Production

Wet chemical methods offer several advantages over solid-state reactions, including better homogeneity of the precursors, lower synthesis temperatures, and improved control over particle size and morphology. scielo.org.mx These routes involve the dissolution of precursors in a solvent, followed by a chemical reaction to form a precursor gel or precipitate, which is then calcined to obtain the final this compound product.

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile wet chemical technique that allows for the synthesis of high-purity, homogeneous ceramic powders at relatively low temperatures. This method typically involves the hydrolysis and condensation of metal alkoxides or inorganic metal salts to form a sol, which then evolves into a gel network.

The synthesis of this compound can be achieved through water-based sol-gel methods, which utilize inorganic metal salts as precursors and water as the solvent, offering a more environmentally friendly and cost-effective alternative to alkoxide-based routes. researchgate.net In a typical non-alkoxide route, a process for synthesizing this compound powders at a considerably low temperature from water-based sols of inorganic metal salts has been developed. researchgate.net This approach allows for the optimization of process parameters to control the final properties of the powders. researchgate.net For instance, composite solid electrolytes in the system (1-x)LiNO₃-xAl₂O₃ have been prepared using a sol-gel method where water was used as the medium for the sol preparation. researchgate.net

The EDTA-citrate complexing method is a specific type of sol-gel synthesis that utilizes ethylenediaminetetraacetic acid (EDTA) and citric acid as chelating agents. scielo.org.mx These agents form stable complexes with the metal cations in the solution, preventing their premature precipitation and ensuring a homogeneous distribution of the precursors at the molecular level. This leads to the formation of ultrafine and crystalline this compound powders at lower calcination temperatures compared to solid-state methods. scielo.org.mx

The synthesis process begins with the dissolution of stoichiometric amounts of lithium nitrate (B79036) (LiNO₃) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water. scielo.org.mx Separately, anhydrous citric acid (C₆H₈O₇) and EDTA (C₁₀H₁₆N₂O₈) are dissolved in an ammonium (B1175870) hydroxide (NH₄OH) solution to control the pH at around 9. scielo.org.mx The two solutions are then heated and mixed, leading to the formation of a transparent solution which, upon further heating and evaporation of water, turns into a viscous gel. scielo.org.mx This gel is subsequently calcined at temperatures ranging from 600 to 900 °C to obtain the final γ-LiAlO₂ nanoparticles. scielo.org.mx

The use of EDTA and citric acid as a combined chelating agent system is crucial for the formation of a stable precursor complex that facilitates the subsequent formation of the pure γ-LiAlO₂ phase without impurities at temperatures of 700 °C and higher. scielo.org.mx Research findings have shown that the calcination temperature significantly influences the purity and crystal size of the resulting this compound.

Effect of Calcination Temperature on γ-LiAlO₂ Properties in EDTA-Citrate Synthesis. scielo.org.mx
Calcination Temperature (°C)Purity of γ-LiAlO₂ Phase (%)Average Crystal Size (nm)Specific Surface Area (m²/g)
70097~16.638.7
800100~100-
900100~100-
Role of Chelating Agents and pH Control in Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures. In the context of this compound synthesis, the effectiveness of the sol-gel method is highly dependent on the use of chelating agents and precise pH control to manage the hydrolysis chemistry of the metal ion precursors. scielo.org.mx

Chelating agents, such as citric acid and ethylenediaminetetraacetic acid (EDTA), play a crucial role by forming stable, soluble complexes with the lithium (Li⁺) and aluminum (Al³⁺) cations in the precursor solution. scielo.org.mxmdpi.com This complexation is vital for preventing the premature and uncontrolled precipitation of metal hydroxides, which can lead to chemical inhomogeneity in the final product. scielo.org.mx By forming a stable network that uniformly disperses the metal ions, these agents ensure the formation of a homogeneous gel precursor, which is critical for the purity of the final oxide. scielo.org.mxmdpi.com For instance, the Pechini method, a variant of the sol-gel process, uses a hydroxycarboxylic acid like citric acid to chelate metal cations, followed by the addition of a hydroxy alcohol to form a polymeric matrix. mdpi.com

The pH of the precursor solution is a critical parameter that dictates the effectiveness of the chelating agents and the stability of the resulting gel. scielo.org.mx Chemical speciation analysis indicates that a specific pH range is necessary to promote the formation of stable metal-chelate complexes. For example, in an EDTA-citrate complexing system, a pH of around 9 is optimal for forming a stable and compositionally homogeneous gel precursor. scielo.org.mx If the pH deviates significantly, undesirable side reactions can occur. A pH below 9 can reduce the effectiveness of complex formation with lithium, leaving free Li⁺ ions, while a pH above approximately 9.6 can lead to the precipitation of aluminum hydroxide (Al(OH)₃). scielo.org.mx Therefore, careful pH control, often managed by adding a base like ammonium hydroxide, is essential to maintain the integrity and homogeneity of the precursor gel. scielo.org.mx

Table 1: Influence of Chelating Agents and pH in Sol-Gel Synthesis
Chelating AgentTypical pH RangeRoleReference
Citric Acid (C₆H₈O₇)~7.0-9.0Forms stable metal-citrate complexes, preventing precipitation and ensuring homogeneity. scielo.org.mxmdpi.com
EDTA (C₁₀H₁₆N₂O₈)~9.0Forms strong, stable complexes with metal ions, modifying hydrolysis chemistry to create a stable gel precursor. scielo.org.mx
Ammonium Hydroxide (NH₄OH)Used to adjustControls pH to optimize the formation of metal-chelate species and prevent unwanted precipitation. scielo.org.mx
Formation Mechanism in Sol-Gel Derived this compound

The formation of this compound via the sol-gel route is a multi-stage process that begins with the creation of a stable precursor gel and culminates in the crystallization of the desired oxide phase upon thermal treatment. scielo.org.mx The mechanism involves the intricate interplay of hydrolysis, condensation, and thermal decomposition.

Initially, metal precursors, such as lithium nitrate and aluminum nitrate, are dissolved in a solvent, and chelating agents like EDTA and citric acid are added. scielo.org.mx The chelating agents form complexes with the Li⁺ and Al³⁺ ions. The solution is then heated to evaporate the solvent, leading to the formation of a highly viscous, transparent gel. scielo.org.mx This gel is a homogeneous, three-dimensional network containing the uniformly distributed metal-chelate complexes. mdpi.com

The next step is the drying and subsequent thermal decomposition of this gel. The dried gel, often referred to as a precursor, is subjected to a heat treatment or calcination process. scielo.org.mx During heating, a self-ignition or combustion process may occur, which serves to burn off the organic constituents of the gel. scielo.org.mx This is followed by the decomposition of the remaining intermediate compounds and the formation of the this compound crystalline structure. scielo.org.mx The crystallization pathway and the final phase of LiAlO₂ (α, β, or γ) are highly dependent on the calcination temperature and the specific precursors used. scielo.org.mxwikipedia.org For example, using an EDTA-citrate complexing method, the pure γ-LiAlO₂ phase is obtained at temperatures above 700°C, with minority secondary phases like lithium aluminum hydroxide hydrate (B1144303) and α-LiAlO₂ observed at lower temperatures. scielo.org.mx

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient, and straightforward method for producing homogeneous, crystalline ceramic powders, including this compound. researchgate.net This technique utilizes a highly exothermic, self-sustaining redox reaction between an oxidizer (typically metal nitrates like lithium nitrate and aluminum nitrate) and an organic fuel (a reducing agent). researchgate.netnih.gov

Common fuels employed in the SCS of this compound include urea, glycine, citric acid, and carbohydrazide. researchgate.netrsc.org The process begins by dissolving the metal nitrates and the fuel in water to create a homogeneous aqueous solution. nih.gov This solution is then heated, causing the water to evaporate and resulting in a viscous liquid or gel. researchgate.net Upon reaching the ignition temperature, the mixture undergoes a spontaneous and vigorous combustion reaction that is typically complete within minutes. researchgate.net This rapid, high-temperature reaction provides the energy for the formation of the desired crystalline oxide, often yielding fine, unagglomerated powders directly without the need for intermediate calcination steps. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion behavior, flame temperature, and the characteristics of the final product. rsc.org

Spray Pyrolysis Techniques

Spray pyrolysis is a versatile aerosol-based technique used for the continuous synthesis of powders and thin films. ucr.edumdpi.com For this compound synthesis, the process involves atomizing a precursor solution into fine droplets, which are then carried by a gas into a high-temperature reactor. mdpi.comosti.gov Inside the reactor, the droplets undergo solvent evaporation, precursor precipitation, and thermal decomposition in a single step to form solid particles. ucr.edu

The precursor solution can be a colloidal mixture (e.g., alumina sol and a lithium salt) or an aqueous solution of metal salts (e.g., aluminum nitrate and lithium nitrate). osti.gov The characteristics of the final particles, such as morphology, purity, and surface area, are influenced by the type of precursor solution used. osti.gov For instance, particles prepared from a colloidal solution of aluminum isopropoxide and lithium formate (B1220265) tend to have a purer gamma phase and a higher surface area compared to those prepared from an aqueous solution of metal nitrates. osti.gov The synthesis temperature is another key parameter; pure γ-LiAlO₂ particles have been successfully prepared at 800°C using this method. osti.gov

Polymerization and Precipitation Methods

Polymerization and precipitation methods represent a class of wet-chemical techniques that leverage the formation of a polymer matrix to ensure atomic-level mixing of precursors, leading to high-purity, homogeneous final products. These methods are closely related to sol-gel processes, particularly the Pechini method. mdpi.com

In this approach, metal cations from precursor salts are first chelated, typically with a hydroxycarboxylic acid like citric acid. mdpi.com Subsequently, a polyhydroxy alcohol such as ethylene (B1197577) glycol is added, and the solution is heated. This initiates a polyesterification reaction between the citric acid and ethylene glycol, forming a cross-linked polymer resin. mdpi.com The metal chelates become entrapped within this rigid polymer matrix, preventing their segregation or precipitation. mdpi.com The resulting polymeric precursor is then subjected to calcination at high temperatures. During this step, the organic resin is burned off, and the intimately mixed metal oxides react to form the final crystalline this compound. mdpi.com This method provides excellent control over the stoichiometry and homogeneity of the resulting powder.

Co-precipitation Techniques and Surfactant Effects

Co-precipitation is a widely used method for synthesizing multi-component oxide powders due to its simplicity and cost-effectiveness. thaiscience.info The technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. researchgate.net For this compound, this typically involves precipitating lithium and aluminum hydroxides or carbonates from an aqueous solution of their salts. iau.ir The pH of the solution is a critical parameter that must be carefully controlled to ensure both metal ions precipitate together. epj-conferences.org

The characteristics of the resulting precipitate and the final calcined powder can be significantly influenced by the addition of surfactants. researchgate.net Surfactants, such as Tween 80, can act as stabilizing agents or templates, affecting the particle size and morphology of the synthesized this compound. researchgate.net Research has shown that the type of surfactant used has a distinct effect on the particle size. For example, using a microemulsion technique with surfactants can lead to smaller average particle sizes (around 30 nm) and higher surface areas compared to co-precipitation without surfactants. researchgate.net The precipitate is subsequently washed, dried, and calcined to yield the final this compound powder. researchgate.net

Thermal Decomposition of this compound Precursors

Regardless of the initial wet-chemical synthesis route (sol-gel, co-precipitation, etc.), a final thermal treatment step is required to convert the amorphous or intermediate precursor into the desired crystalline this compound. researchgate.net This process, known as calcination, involves heating the precursor material in a controlled atmosphere to a specific temperature. researchgate.net

The thermal decomposition behavior of the precursor is typically studied using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). scielo.org.mx These analyses reveal the temperatures at which different decomposition and crystallization events occur. The precursor, often a complex mixture of metal-organic compounds, hydroxides, or carbonates, undergoes a series of transformations upon heating. scielo.org.mxresearchgate.net This includes the loss of water, the burnout of organic components from chelating agents or fuels, and the decomposition of intermediate salts. scielo.org.mx

The final crystalline phase of the this compound is strongly dependent on the calcination temperature. researchgate.net At lower temperatures, the amorphous precursor begins to crystallize. The low-temperature α-LiAlO₂ phase can form at temperatures between 573 K and 973 K (300°C to 700°C). researchgate.net As the temperature increases, this hexagonal α-phase transforms into the high-temperature tetragonal γ-LiAlO₂ phase, a transition that often occurs around 900°C. wikipedia.org The γ-phase is often the desired polymorph for applications such as tritium (B154650) breeding materials in fusion reactors. wikipedia.org For instance, a lithium dawsonite-type precursor shows the presence of α-LiAlO₂ from 573 K to 973 K, while γ-LiAlO₂ appears at higher temperatures. researchgate.net Similarly, a gel prepared from dual metal alkoxides begins to show γ-LiAlO₂ peaks after sintering at 400°C and fully transforms to γ-LiAlO₂ at 600°C. osti.gov

Utilizing Dawsonite-Type Precursors

A notable method for synthesizing this compound involves the thermal decomposition of a lithium dawsonite-type precursor. researchgate.net This approach has been demonstrated using aluminum nitrate and aluminum chloride as starting materials. The synthesis process begins with the creation of the dawsonite (B1143670) precursor, which is then subjected to calcination in the air at a range of temperatures, typically from 723 K to 1123 K. researchgate.net

The crystalline form of the resulting this compound is highly dependent on this thermal treatment. researchgate.net For instance, when a chloride-based precursor is used, the transformation to α-LiAlO₂ and γ-LiAlO₂ phases occurs between 923 K and 1123 K. researchgate.net X-ray diffraction (XRD) analysis confirms that as the treatment temperature increases, the material undergoes distinct phase transformations. researchgate.net Scanning electron microscopy (SEM) of the precursor reveals a morphology of microspheres, approximately 3 µm in size. researchgate.net The specific surface area of the final product also varies with the calcination temperature. researchgate.net

Morphological and Textural Control during this compound Synthesis

Controlling the morphology and texture, such as particle size, shape, specific surface area, and porosity, is critical as these features can significantly alter the thermophysical, chemical, and mechanical properties of this compound. capes.gov.brwikipedia.org While traditional solid-state reactions often result in poor control over these characteristics, various chemical synthesis pathways have been developed to produce ultrafine powders with enhanced and tailored features. scielo.org.mx These methods include sol-gel, hydrothermal synthesis, and coprecipitation techniques. scielo.org.mxresearchgate.net The choice of synthesis route and the precise control of its parameters are paramount in determining the final microstructure of the material. lookchem.com

Influence of Synthesis Parameters on Particle Size and Morphology

The particle size and morphology of this compound are strongly influenced by a variety of synthesis parameters, including the chemical precursors, temperature, and reactant ratios. capes.gov.brscirp.org

Effect of Temperature: Calcination temperature is a key factor in determining particle size. In syntheses using an EDTA-citrate complexing method, a clear trend of particle growth with increasing temperature is observed. For example, γ-LiAlO₂ powders calcined at 700°C exhibit a small crystal size of about 16.6 nm, which grows to approximately 100 nm at 800°C and 250 nm at 900°C. scielo.org.mx A similar dependency is seen in sol-gel methods using EDTA, where the grain size tends to become larger and denser as the calcination temperature increases from 600°C to 1000°C. scirp.org

Effect of Reactant Ratio: In hydrothermal synthesis processes, the ratio of precursors can dramatically alter the product's morphology. A study using aluminum oxide nanoparticles and lithium hydroxide demonstrated that varying the Li/Al ratio resulted in distinct shapes. A Li/Al ratio of 1 produced "microroses," a ratio of 3 yielded "microbricks," and a ratio of 15 resulted in "nanorods" with edges of 40-200 nm and lengths of 1-2 µm. nih.gov

Effect of Synthesis Method and Additives: The choice of synthesis route and the use of additives like surfactants also play a crucial role. A microemulsion technique has been shown to produce smaller average particle sizes (around 30 nm) compared to other methods. researchgate.net In coprecipitation methods, the type of surfactant used has a distinct effect on the final particle size. researchgate.net The addition of certain organic molecules, such as Punicines, during dry grinding can also influence the resulting particle size by covering the surfaces and reducing agglomeration. mdpi.com

Synthesis MethodCalcination Temperature (°C)Resulting Particle/Crystal Size
EDTA-Citrate Complexing700~16.6 nm
EDTA-Citrate Complexing800~100 nm
EDTA-Citrate Complexing900~250 nm
Microemulsion TechniqueN/A~30 nm

Control of Specific Surface Area and Porosity

The specific surface area and porosity of this compound are critical textural properties that can be manipulated through the selection of synthesis methods and parameters. scielo.org.mx

Influence of Temperature: Similar to its effect on particle size, calcination temperature has an inverse relationship with the specific surface area. In the EDTA-citrate complexing method, powders treated at 600°C showed a high specific surface area of 72.5 m²/g. scielo.org.mx As the temperature was increased to 700°C, the surface area decreased to 38.7 m²/g, and further reductions to 5.4 m²/g and 3.1 m²/g were observed at 800°C and 900°C, respectively. scielo.org.mx Analysis of nitrogen adsorption-desorption curves for these materials revealed type II isotherms, which are characteristic of non-porous materials. scielo.org.mx

Influence of Synthesis Route: Different synthesis techniques yield products with widely varying surface areas. The sol-gel method is often employed to achieve high surface area ceramics at low temperatures. lookchem.comacs.org A microemulsion technique has been reported to produce this compound with a high surface area of 70 m²/g. researchgate.net Another process, involving spray drying of an aqueous dispersion containing fumed alumina and a lithium precursor followed by calcination, has also been shown to produce powders with a high BET surface area. epo.org The ability to control these textural properties is essential for optimizing the performance of this compound in its various applications. scielo.org.mx

Synthesis MethodCalcination Temperature (°C)Specific Surface Area (m²/g)
EDTA-Citrate Complexing60072.5
EDTA-Citrate Complexing70038.7
EDTA-Citrate Complexing8005.4
EDTA-Citrate Complexing9003.1
Microemulsion TechniqueN/A70

Crystallographic Investigations and Polymorphic Transformations of Lithium Aluminate

Structural Characterization of Lithium Aluminate Polymorphs

This compound exhibits at least three well-documented polymorphs: α-LiAlO₂, β-LiAlO₂, and γ-LiAlO₂. Each of these phases possesses a unique crystal structure, which dictates its physical and chemical properties.

Alpha (α-LiAlO₂) Phase: Hexagonal Structure

The alpha phase of this compound (α-LiAlO₂) is recognized as the low-temperature polymorph. It crystallizes in a hexagonal structure, specifically belonging to the rhombohedral lattice system with the space group R-3m. researchgate.netresearchgate.net In this structure, both lithium (Li⁺) and aluminum (Al³⁺) cations are octahedrally coordinated with oxygen (O²⁻) ions, forming alternating layers of LiO₆ and AlO₆ octahedra. researchgate.net This layered arrangement is a defining feature of the α-phase.

The lattice parameters for α-LiAlO₂ have been reported with high consistency across various studies.

Crystallographic Data for α-LiAlO₂
ParameterValueReference
Crystal SystemHexagonal (Rhombohedral) researchgate.net
Space GroupR-3m researchgate.netresearchgate.net
Lattice Parametersa = 2.8003 Å researchgate.netresearchgate.neticm.edu.pl
c = 14.216 Å

Beta (β-LiAlO₂) Phase: Monoclinic Structure

The beta phase of this compound (β-LiAlO₂) is a metastable polymorph that is less commonly encountered than the alpha and gamma phases. It possesses a monoclinic crystal structure. gatech.edu Some literature also refers to it as having an orthorhombic structure with a Pna2₁ space group. researchgate.net More recent studies have identified its space group as P2₁/n. gatech.edu The structure of β-LiAlO₂ is characterized by a framework of corner-shared LiO₄ and AlO₄ tetrahedra. researchgate.net

Detailed crystallographic data for β-LiAlO₂ is presented in the table below.

Crystallographic Data for β-LiAlO₂
ParameterValueReference
Crystal SystemMonoclinic gatech.edu
Space GroupP2₁/n gatech.edu
Lattice Parametersa = 11.9361(3) Å gatech.edu
b = 7.3938(2) Å
c = 14.4601(4) Å
β = 93.592(1)°

Gamma (γ-LiAlO₂) Phase: Tetragonal Structure

The gamma phase of this compound (γ-LiAlO₂) is the high-temperature, stable polymorph under ambient pressure. It crystallizes in the tetragonal system with the space group P4₁2₁2. researchgate.netchemrxiv.org The structure of γ-LiAlO₂ is composed of a three-dimensional network of distorted LiO₄ and AlO₄ tetrahedra. researchgate.netchemrxiv.org In this arrangement, the tetrahedra share edges, which is a key distinction from the corner-sharing tetrahedra in the β-phase. researchgate.net

The crystallographic parameters for γ-LiAlO₂ are well-established.

Crystallographic Data for γ-LiAlO₂
ParameterValueReference
Crystal SystemTetragonal researchgate.netchemrxiv.org
Space GroupP4₁2₁2 researchgate.netchemrxiv.org
Lattice Parametersa = 5.1687 Å researchgate.net
c = 6.2679 Å

Other Identified Modifications of this compound

Beyond the three primary polymorphs, research has indicated the existence of other modifications of this compound, often under specific conditions such as high pressure. For instance, a δ-LiAlO₂ phase with a tetragonal structure (space group I4₁/amd) has been reported, forming at high pressures. researchgate.net Additionally, a new monoclinic ζ-LiAlO₂ phase with a C2/m space group has been proposed based on theoretical calculations for high-pressure conditions. researchgate.net The stability of these and potentially other polymorphs is an active area of research, particularly in the context of materials science under extreme environments.

Spinel LiAl₅O₈

While not a polymorph of LiAlO₂, this compound spinel (LiAl₅O₈) is a closely related compound in the Li₂O-Al₂O₃ system. It possesses an inverse spinel structure and crystallizes in the cubic system with the space group P4₃32. researchgate.net In this structure, Al³⁺ ions occupy both tetrahedral and octahedral sites, while Li⁺ ions are found in octahedral sites. researchgate.net

Crystallographic Data for Spinel LiAl₅O₈
ParameterValueReference
Crystal SystemCubic researchgate.net
Space GroupP4₃32 researchgate.net
Lattice Parametera = 7.908 Å researchgate.net

Phase Transition Phenomena in this compound

The different polymorphs of this compound can transform into one another under the influence of temperature, pressure, and atmospheric conditions. Understanding these phase transitions is crucial for controlling the synthesis of a desired polymorph and for predicting the material's stability in various applications.

The α-LiAlO₂ phase is known to undergo an irreversible transformation to the γ-LiAlO₂ phase at elevated temperatures, generally starting around 600-700°C. icm.edu.pl The exact temperature and kinetics of this transition can be influenced by the surrounding atmosphere. For instance, studies have shown that the transformation is progressive with increasing temperature in environments with low partial pressures of CO₂ and O₂. osti.gov A hydrogen-rich environment has also been found to be a potential driving force for the α to γ transformation. gatech.eduacs.org The mechanism for this transformation can involve a surface-nucleation process, where the decomposition of the double oxide at the particle surface initiates the phase change. researchgate.net Some studies suggest the involvement of an intermediate Li₅AlO₄ phase during this transition. acs.org

The metastable β-LiAlO₂ phase also transforms to the more stable γ-LiAlO₂ phase at higher temperatures, with the transition reported to occur above 650°C. icm.edu.pl The use of LiOH·H₂O as a precursor in synthesis has been shown to promote the formation of β-LiAlO₂, which then converts to γ-LiAlO₂ upon further heating. icm.edu.pl

Pressure is another significant factor influencing the stability of this compound polymorphs. High-pressure studies have shown that the γ-phase can transform into the α-phase at pressures around 1 GPa. researchgate.net This indicates that the α-phase, with its denser octahedral coordination, is the high-pressure stable form.

Summary of Phase Transitions in this compound
TransformationTypical ConditionsNotesReference
α-LiAlO₂ → γ-LiAlO₂Temperature > 600-700°CIrreversible. Influenced by atmosphere (low pCO₂, low pO₂, H₂-rich). May involve surface nucleation or intermediate phases. gatech.eduresearchgate.neticm.edu.plosti.govacs.org
β-LiAlO₂ → γ-LiAlO₂Temperature > 650°CTransformation of the metastable β-phase to the stable γ-phase. icm.edu.pl
γ-LiAlO₂ → α-LiAlO₂Pressure ≈ 1 GPaReversible under high pressure, indicating α-phase is the high-pressure polymorph. researchgate.net

Kinetics of α → γ Phase Transformation under Varied Atmospheres

The transformation from the low-temperature α-phase to the high-temperature γ-phase is a significant area of study, as it impacts the material's performance and longevity in applications like MCFCs. The kinetics of this irreversible transformation are strongly influenced by the surrounding atmosphere.

Research has shown that the α to γ phase transformation is progressive and accelerates with increasing temperature in environments with lower partial pressures of carbon dioxide (PCO₂) and oxygen (PO₂). osti.gov Specifically, studies conducted in atmospheres of CO₂ and N₂, both dry and containing water vapor, at temperatures of 1073 K, 1123 K, and 1173 K, have elucidated the role of the gaseous environment. researchgate.netdntb.gov.ua The transformation rate is heavily dependent on the gas atmosphere, suggesting a surface-nucleation mechanism where the decomposition of the lithium-aluminum oxide at the particle surface is a determining step. researchgate.netdntb.gov.ua

In CO₂-rich atmospheres, such as 4% H₂-30% CO₂-N₂ and 70% air-30% CO₂, both the phase and particle size of this compound remained stable at temperatures of 650°C and 750°C. osti.gov Conversely, in atmospheres with low PCO₂ and PO₂, such as 4% H₂-3% H₂O-N₂ and 100% N₂, a transformation to coarsened, pyramid-shaped γ-LiAlO₂ particles was observed. osti.gov This indicates that a high partial pressure of CO₂ can suppress the α to γ transformation.

Temperature Dependence of Polymorphic Transformations

Temperature is a primary driver of polymorphic transformations in this compound. The α-phase is generally considered the low-temperature modification, which transforms into the γ-phase at elevated temperatures.

The transition from α-LiAlO₂ to γ-LiAlO₂ is reported to occur at temperatures above 600°C in air. chalmers.seedpsciences.org More specifically, studies involving the reaction of lithium carbonate with alumina (B75360) have identified the upper-temperature limit for α-LiAlO₂ formation to be in the range of 747–777°C, above which the γ-phase becomes dominant. chalmers.se Some research indicates a lower limit for γ-LiAlO₂ formation at 750°C. chalmers.se

The transformation does not appear to occur below 973 K (700°C), which is relevant for applications like MCFCs that operate below this temperature. researchgate.netosti.gov However, the kinetics of this transition can be slow, making the precise identification of the transition temperature challenging. researchgate.net At very high temperatures, for instance, α-LiAlO₂ can transform to γ-LiAlO₂ at 937°C after 40 hours in air. researchgate.net The β-LiAlO₂ phase also transforms to the γ-phase at elevated temperatures, with one study noting this transformation occurs at 900°C. edpsciences.orgresearchgate.net

High-pressure and high-temperature experiments have further detailed the stability regimes of different polymorphs, revealing that structural phase transitions can occur at lower pressures and temperatures than previously reported. researchgate.net For instance, hexagonal α-LiAlO₂ with a high degree of preferential orientation has been prepared at 5.0 GPa and 1873 K. researchgate.net

Polymorphic TransformationTransformation Temperature (°C)Conditions/AtmosphereSource
α → γ> 600In air chalmers.seedpsciences.org
α → γ747–777Upper limit for α-phase formation from lithium carbonate and alumina chalmers.se
α → γNo transformation below 700- researchgate.netosti.gov
β → γ900- edpsciences.org

Factors Influencing Phase Purity and Stability

Several factors beyond temperature and atmosphere influence the phase purity and stability of this compound. The synthesis method and the nature of the precursors are of significant importance.

The crystalline form of this compound is highly dependent on the thermal treatment during its synthesis. researchgate.net Different synthesis routes, such as solid-state reactions, sol-gel methods, and combustion synthesis, can yield different polymorphs. For instance, using lithium hydroxide (B78521) (LiOH·H₂O) as a reactant has been found to produce the β-LiAlO₂ phase, while other precursors might favor the α or γ phases. icm.edu.pl A method involving grinding a mixture of lithium carbonate (Li₂CO₃) and aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and subsequent heating between 400-600°C has been developed for synthesizing α-LiAlO₂. icm.edu.pl The EDTA-citrate complexing method has been shown to produce pure γ-LiAlO₂ nanoparticles at a relatively low temperature of 700°C. scielo.org.mx

In the context of MCFCs, the composition of the molten carbonate electrolyte is a critical factor. researchgate.net The stability of LiAlO₂ phases has been studied in Li₂CO₃-Na₂CO₃ and Li/K carbonate electrolytes. osti.govresearchgate.net The phase transformation from γ-LiAlO₂ to α-LiAlO₂ has been observed during long-term MCFC operation, with α-LiAlO₂ showing greater stability due to its lower solubility in the molten carbonate. osti.gov The basicity of the electrolyte influences particle growth, which is linked to phase stability. researchgate.net

Pressure also plays a role in phase stability. A pressure-temperature phase diagram for this compound indicates that the hexagonal α-LiAlO₂ phase can remain stable at higher temperatures under increased pressure compared to its transformation to γ-LiAlO₂ at ambient pressure. chalmers.se This suggests that compressive stress can stabilize the α-phase. chalmers.se

FactorInfluence on Phase Purity and StabilitySource
Synthesis MethodThe choice of precursors and thermal treatment history dictates the resulting polymorph. For example, LiOH·H₂O favors β-LiAlO₂ formation. researchgate.neticm.edu.pl
Molten Carbonate CompositionThe basicity and type of carbonate (e.g., Li/Na vs. Li/K) affect phase stability and transformation rates. α-LiAlO₂ is more stable in molten carbonate due to lower solubility. osti.govresearchgate.net
PressureIncreased pressure can stabilize the α-LiAlO₂ phase at higher temperatures. chalmers.se
Particle SizePhase transition can be dependent on the particle size of the starting material. researchgate.net

Crystal Growth Mechanisms of this compound

The growth of this compound crystals is a key process that affects the microstructure and performance of materials in which it is used, such as the electrolyte matrix in MCFCs.

Growth in Molten Carbonate Environments

Studies have shown that this growth process is more likely to occur within agglomerates formed by the coagulation of fine particles. researchgate.net As the fine pores within these agglomerates become filled with precipitated this compound, they can amalgamate with surrounding particles, leading to a higher growth rate than that of individual particles growing solely by the dissolution-precipitation mechanism. researchgate.net

The rate of particle growth is influenced by several factors, including temperature, the partial pressure of CO₂, and the Li/K ratio in the molten carbonate. researchgate.net A higher growth rate for γ-LiAlO₂ particles compared to α-LiAlO₂ has been observed, with this difference becoming more pronounced at high temperatures and low PCO₂. researchgate.net This growth process can also be accompanied by the α to γ phase transition, sometimes involving an intermediate phase like Li₅AlO₄. researchgate.netresearchgate.net

The solubility of this compound in the molten carbonate is a key parameter, as it directly impacts the dissolution part of the growth mechanism. researchgate.net Research has established a strong correlation between the solubility and the stability of LiAlO₂. researchgate.net

Defect Chemistry and Non Stoichiometry in Lithium Aluminate

Intrinsic Point Defects and Formation Energies

Intrinsic point defects, which are imperfections in the crystal lattice, play a crucial role in the electrical and optical properties of lithium aluminate (LiAlO₂). afit.edu Atomistic simulations have been employed to determine the formation energies of these defects, providing insight into their relative concentrations. mdpi.comcore.ac.uk

The most favorable intrinsic defect process in this compound is the cation anti-site defect, where a lithium ion and an aluminum ion exchange their lattice positions. mdpi.comcore.ac.ukresearchgate.net This type of defect has a calculated formation energy of 1.10 eV per defect. mdpi.comcore.ac.ukresearchgate.net The presence of a small concentration of lithium on aluminum sites and aluminum on lithium sites is therefore expected. mdpi.com The occurrence of cation anti-site defects has been noted in various oxide materials and can be influenced by the experimental conditions during material synthesis and cycling. researchgate.net

A Lithium Frenkel defect involves the creation of a lithium vacancy and a lithium interstitial. acs.orgfigshare.comnih.gov This defect has a formation energy of 1.44 eV per defect, which is only slightly higher than that of the cation anti-site defect. mdpi.comcore.ac.ukresearchgate.net The relatively low formation energy for Frenkel defects suggests a significant concentration of lithium vacancies and interstitials, which is a key factor for lithium-ion diffusion. mdpi.comcore.ac.uk The presence of these defects is crucial for applications such as tritium (B154650) breeding. mdpi.comcore.ac.uk The migration of lithium ions can occur between regular tetrahedral sites through pathways involving both lithium vacancies (VLi) and interstitial lithium (Liᵢ). acs.orgfigshare.comnih.gov

Oxygen vacancies are another significant type of point defect in this compound. aps.org When an oxygen vacancy traps one electron, it is known as an F⁺ center. dtic.milresearching.cn These centers can be created by direct displacement during neutron irradiation. researchgate.net The F⁺ center is considered the major intrinsic defect after neutron irradiation and has been observed to have both a stable state that can survive up to 500 °C and a metastable state that persists up to 200 °C. dtic.milafit.edu Electron paramagnetic resonance (EPR) studies have been instrumental in characterizing these F⁺ centers. aps.orgresearchgate.net An optical absorption band peaking near 238 nm is attributed to F⁺ centers. aps.orgresearchgate.net These centers can be converted to F⁰ centers (an oxygen vacancy with two trapped electrons) by bleaching with light from a mercury lamp. aps.orgresearchgate.net

Ionizing radiation, such as X-rays, can create electron-hole pairs in this compound. dtic.milacs.org These charge carriers can become trapped at various defect sites. acs.org The primary hole-trapping defect is a hole trapped on an oxygen ion adjacent to a lithium vacancy. dtic.milresearchgate.netafit.edu The presence of large concentrations of lithium vacancies is often a result of the crystal growth process. researchgate.netresearchgate.net The thermal decay of these trapped hole centers is directly correlated with thermoluminescence peaks. researchgate.net

Electron-trapping defects can be intrinsic, such as the F⁺ and F⁰ centers (oxygen vacancies trapping one or two electrons, respectively), or extrinsic, involving impurity ions. afit.eduarxiv.org For instance, Fe²⁺ ions substituting for Li⁺ ions can act as electron traps. dtic.milafit.edu

Extrinsic Defects and Doping Effects

The introduction of foreign atoms, or dopants, into the this compound lattice creates extrinsic defects that can significantly alter its properties.

The incorporation of monovalent dopants such as Sodium (Na), Potassium (K), and Rubidium (Rb) on the aluminum site has been studied to understand their effect on the this compound lattice. mdpi.com Atomistic simulations have calculated the solution enthalpies for these dopants. mdpi.com The solution energy for Na⁺ is 0.68 eV, while it increases significantly for K⁺ and is highest for Rb⁺ at 5.32 eV, indicating that doping with rubidium on the lithium site is not a favorable process. nih.gov This trend is related to the increasing ionic radii of the dopants compared to Li⁺. nih.gov Doping with these monovalent cations can influence the concentration of lithium interstitials. mdpi.com

Defect Evolution under Irradiation

This compound's exposure to irradiation, such as that from neutrons or ions, leads to significant evolution in its defect structure. osti.govnih.govaip.org Irradiation can induce the creation of point defects, such as vacancies and interstitials, through atomic displacements. osti.govdtic.mil The accumulation and interaction of these point defects can result in the formation of more complex extended defects. osti.gov

Under ion irradiation at elevated temperatures, γ-LiAlO₂ can undergo several stages of microstructural changes. osti.gov Initially, at lower doses, planar defects and surface amorphization can occur, primarily due to radiolysis from the electronic energy deposition of the ions. osti.gov As the irradiation dose increases, nano-sized precipitates, fractures, and further amorphization can develop. osti.gov At higher fluences, these precipitates, identified as a non-stoichiometric spinel-like phase of LiAl₅O₈, can grow and become faceted. osti.govaip.org With continued irradiation, these precipitates may themselves become amorphized, and larger, micron-sized fractures can appear. osti.gov

Molecular dynamics simulations have shown that LiAlO₂ experiences more radiation damage compared to the secondary phase LiAl₅O₈. nih.govresearchgate.net The number of lithium Frenkel pairs (a lithium vacancy and a lithium interstitial) in LiAlO₂ is significantly higher than in LiAl₅O₈ under similar irradiation conditions. nih.govresearchgate.net This is attributed to the higher displacement threshold energy for lithium in LiAl₅O₈, which provides greater resistance to damage from collision cascades. nih.govresearchgate.net

Role of Grain Boundaries as Defect Sinks

The efficiency of grain boundaries as defect sinks is attributed to the enhanced atomic transfer between the grains and the grain boundaries themselves. osti.govresearchgate.netresearcher.life This process facilitates defect trapping and annihilation. researchgate.net Studies have shown that the defect density produced in nanocrystalline LiAlO₂ is higher than in single crystals, and that lithium defects, which account for a significant portion of the damage, tend to form preferentially near grain boundaries. researchgate.net

Surface Chemistry and Non-Stoichiometry

The surface of this compound exhibits a chemistry that can differ from the bulk material, and this can be influenced by the surrounding atmosphere and temperature. Studies on LiAlO₂ powders have shown that exposure to a reducing atmosphere at high temperatures can lead to changes in the surface Li/Al ratio. researchgate.net Specifically, the surface becomes depleted in lithium. researchgate.net This change is accompanied by a visual color change from white to gray, suggesting the generation of non-stoichiometry. researchgate.net

First-principles calculations have been used to investigate the stability of various surfaces of γ-LiAlO₂. osti.gov These studies show that the surface energy depends on the chemical potentials of the constituent elements. For instance, Li/Al-terminated surfaces are more stable under Li/Al-rich conditions, while O-terminated surfaces are favored under O-rich conditions. osti.gov The most stable stoichiometric surface is found to be the (100) surface. osti.gov The generation of a surface involves the breaking of chemical bonds, leading to undercoordinated ions and consequently, surface energy. osti.gov

Computational and Theoretical Studies on Lithium Aluminate

Atomistic Simulation Techniques

Atomistic simulations, which model the behavior of individual atoms, have become a powerful tool for understanding the material properties of lithium aluminate. These techniques provide a window into phenomena that are often difficult to observe experimentally.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic behavior of this compound under various conditions. By simulating the trajectories of atoms over time, researchers can investigate processes such as defect formation and transport. For instance, MD simulations have been used to study the amorphization, or loss of crystalline structure, of this compound under simulated radiation damage. acs.org These studies reveal that the displacement of aluminum ions from their lattice sites is a primary driver of amorphization, although the local tetrahedral coordination of AlO₄ clusters tends to remain intact. acs.org The simulations indicate that the transition from a crystalline to an amorphous state occurs gradually. acs.org

Furthermore, MD simulations have been employed to understand the effects of atomic displacement cascades, which are chain reactions of displaced atoms caused by high-energy particles. dntb.gov.ua These simulations are crucial for predicting the material's performance in radiation-rich environments. dntb.gov.ua Interestingly, structural damage has been shown to induce a separation of chemical composition, leading to the formation of regions rich in aluminum and oxygen, and other regions rich in lithium. acs.org This disorder can surprisingly lead to a significant increase in the lithium diffusion coefficient, reaching values on the order of 10⁻⁶ cm²/s. acs.org

A key area of investigation using MD simulations is the behavior of this compound in nanocrystalline form, where the interfaces between crystal grains, known as grain boundaries, play a critical role. researchgate.net Simulations have shown that these grain boundaries can act as effective sinks for defects created during irradiation, which is a desirable property for radiation-tolerant materials. osti.govresearchgate.net

Defect Formation Energy Calculations

Understanding the formation of defects is crucial, as they can significantly influence the material's properties. Atomistic simulations are used to calculate the energy required to create various types of defects, known as defect formation energies. mdpi.com For γ-LiAlO₂, calculations have shown that the cation anti-site defect, where a lithium ion and an aluminum ion exchange positions, is the most energetically favorable intrinsic defect. mdpi.comcore.ac.uk The formation of a lithium Frenkel defect, which consists of a lithium vacancy and a nearby lithium interstitial, is also a low-energy process. mdpi.comcore.ac.uk The presence of these defects, particularly lithium vacancies, is closely linked to the material's ability to conduct lithium ions. researchgate.net

The threshold displacement energy, which is the minimum energy required to permanently displace an atom from its lattice site, has also been determined through MD simulations. For γ-LiAlO₂, these energies have been calculated for lithium, aluminum, and oxygen atoms, providing fundamental data for predicting radiation damage. researchgate.net Studies have shown that LiO₄ tetrahedra are more susceptible to damage than AlO₄ tetrahedra. researchgate.net

Investigation of Grain Boundary Effects

As mentioned, grain boundaries in polycrystalline this compound have a profound impact on its behavior, particularly under irradiation. osti.govresearchgate.net MD simulations have revealed that grain boundaries in nanocrystalline γ-LiAlO₂ are often amorphous in nature. researchgate.net These amorphous boundaries and the different orientations of the nanograins influence the interaction of the material with energetic particles. researchgate.net

Simulations have demonstrated that the defect density produced in nanocrystalline this compound can be significantly higher than in single crystals. researchgate.net This is partly because atoms at grain boundaries have lower displacement thresholds compared to atoms within the crystal lattice. researchgate.net Furthermore, lithium defects tend to form preferentially near these grain boundaries. researchgate.net The mobility of defects is also affected by their location, with grain boundary defects exhibiting larger mean square displacements than defects within the lattice or on the surface. researchgate.net This suggests that grain boundaries can provide faster pathways for diffusion. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.

Structural and Electronic Properties

DFT calculations have been successfully used to determine the fundamental structural and electronic properties of this compound. These calculations can predict lattice parameters, which are the dimensions of the unit cell of the crystal, and they show excellent agreement with experimental data. mdpi.com

From an electronic standpoint, γ-LiAlO₂ is predicted to be an insulator with a wide band gap of 4.70 eV. researchgate.net The electronic band structure calculations for a related compound, lithium aluminum iodate, indicate an indirect band gap. mdpi.com The valence bands closest to the Fermi level are primarily composed of the p orbitals of oxygen, and the s and p orbitals of aluminum and lithium. osti.gov The analysis of electronic properties is crucial for understanding the material's optical and electrical behavior. mdpi.comnih.gov

Calculated Electronic Properties of this compound (γ-LiAlO₂) and Related Compounds
CompoundBand Gap (eV)Type
γ-LiAlO₂4.70Insulator
α-Li₅AlO₄4.76Insulator
LiAl(IO₃)₄3.68Indirect Semiconductor

Lattice Phonon Dynamics and Thermodynamic Properties

DFT, in combination with lattice phonon dynamics calculations, allows for the determination of thermodynamic properties without direct experimental input beyond basic crystal structure information. researchgate.net Phonons are quantized modes of vibration in a crystal lattice, and their behavior governs thermal properties.

Defect Formation and Diffusion Barriers

Computational modeling, particularly atomistic simulation, provides significant insights into the intrinsic defect processes within this compound (LiAlO₂). The primary intrinsic defects are cation anti-sites, Frenkel defects, and Schottky defects. Atomistic simulations have shown that the most energetically favorable intrinsic defect is the cation anti-site, where lithium and aluminum ions exchange their lattice positions. mdpi.comresearchgate.net This process has a calculated formation energy of 1.10 eV per defect. mdpi.comresearchgate.net

The second most likely defect is the lithium Frenkel defect, which involves the creation of a lithium vacancy and a lithium interstitial. mdpi.comresearchgate.net This defect is only slightly higher in energy than the anti-site defect, at 1.44 eV per defect, and its presence is significant for facilitating lithium diffusion through the creation of vacancies. mdpi.comresearchgate.net Other defects, like Schottky defects, have much higher formation energies, indicating they are less significant in the material's defect chemistry. mdpi.com Oxygen vacancies have also been studied, with calculations of their formation energies and optical properties, identifying absorption spectra for F centers (two electrons in an oxygen vacancy) and F⁺ centers (one electron in an oxygen vacancy). researchgate.net

The energy barriers for defect migration are a critical factor in ion conductivity. For γ-LiAlO₂, the migration barrier for lithium self-diffusion has been calculated to be 0.53 eV. mdpi.comresearchgate.net In contrast, computational studies on related compounds like LiAl₅O₈ show a significantly higher lithium vacancy migration barrier of 4.15 eV, which is more than three times that in LiAlO₂ (1.31 eV in that particular study). osti.gov This difference is attributed to the stronger ordering in the Li-O₆ octahedra of LiAl₅O₈ compared to the Li-O₄ tetrahedra in LiAlO₂. osti.gov

Intrinsic Defect Formation Energies in this compound
Defect TypeFormation Energy (eV per defect)Reference
Cation Anti-site (Li/Al exchange)1.10 mdpi.comresearchgate.net
Lithium Frenkel (Vacancy + Interstitial)1.44 mdpi.comresearchgate.net

Thermodynamic Modeling and Phase Equilibrium

CALPHAD Methodologies for Phase Diagram Calculation

The Calculation of Phase Diagrams (CALPHAD) method is a powerful computational tool for thermodynamic and phase equilibrium analysis in multicomponent material systems. tu-clausthal.dejmaterenvironsci.comacs.org This methodology is widely used to calculate and predict phase diagrams for lithium-containing oxide systems, including the Li₂O-Al₂O₃ system, by integrating experimental data with thermodynamic models to define the Gibbs energy for each phase. tu-clausthal.deresearchgate.netmdpi.com For the Li₂O-Al₂O₃ system, the liquid phase has been described using a two-sublattice partially ionic liquid model, while solid solution phases are modeled using the Compound Energy Formalism (CEF). researchgate.netmdpi.com These models, populated with optimized thermodynamic parameters, can accurately reproduce experimental data and predict phase equilibria, serving as crucial input for understanding solidification behavior and microstructure evolution. tu-clausthal.deacs.orgresearchgate.net

Prediction of Stable this compound Phases

Thermodynamic modeling using the CALPHAD approach successfully predicts the formation of stable intermediate compounds in the Li₂O-Al₂O₃ system. tu-clausthal.deresearchgate.net The three primary stable this compound compounds are Li₅AlO₄, LiAlO₂, and LiAl₅O₈. tu-clausthal.deresearchgate.net LiAlO₂ itself exists in several polymorphic forms, including α, β, and γ phases, with the γ-phase being the stable high-temperature polymorph. researchgate.neticm.edu.pl CALPHAD models confirm the stability of γ-LiAlO₂ and treat it as a stoichiometric compound in high-temperature equilibrium calculations. mdpi.com Experimental synthesis and characterization have validated these predictions, showing, for instance, that the α-LiAlO₂ phase can be formed at temperatures around 600-700 °C, which then transforms into the stable γ-LiAlO₂ phase at approximately 800-900 °C. researchgate.neticm.edu.pl

Influence of Composition on Phase Formation

The composition of the initial mixture, particularly the molar ratio of lithium to aluminum, is a determining factor in the formation of specific this compound phases. Thermodynamic models and experimental work demonstrate this clear relationship. tu-clausthal.deresearchgate.net For example, a precursor with a Li/Al molar ratio of 1/1 is used to synthesize γ-LiAlO₂. researchgate.net In contrast, a Li/Al ratio of 1/5 is required for the formation of LiAl₅O₈. researchgate.net CALPHAD modeling allows for the selection of specific melt compositions to target the formation of a desired phase, such as γ-LiAlO₂, during solidification. mdpi.com Studies have selected melt compositions with Li₂O-Al₂O₃ molar ratios like 0.55:0.45 and 0.6:0.4 to specifically generate γ-LiAlO₂ based on thermodynamic equilibrium predictions. mdpi.com Further heat treatment can also alter the phase; for example, heating γ-LiAlO₂ at or above 1200 °C can lead to the in-situ formation of LiAl₅O₈, potentially due to the evaporation of lithium species. researchgate.net

Transport Phenomena Modeling

Lithium Ion Self-Diffusion Pathways and Activation Energies

Modeling of transport phenomena in this compound focuses heavily on understanding the mechanisms of lithium-ion mobility, which is fundamental to its applications. mdpi.comtu-clausthal.de Theoretical studies using atomistic simulations and density functional theory (DFT) have been employed to map the diffusion pathways and calculate the associated energy barriers. mdpi.comacs.orgnih.gov

In γ-LiAlO₂, lithium-ion self-diffusion is shown to be a three-dimensional process. mdpi.comresearchgate.net The diffusion pathway is not a simple linear hop but follows a distinctly curved or non-linear trajectory between adjacent lithium sites. mdpi.comacs.org The migration can occur through different mechanisms, including via a lithium point vacancy (VLi) or a lithium Frenkel defect. acs.orgnih.gov The conductivity is therefore highly dependent on the concentration and distribution of these defects. acs.orgnih.gov

The activation energy for lithium-ion diffusion in γ-LiAlO₂ has been a subject of numerous studies, with a range of reported values depending on the computational method or experimental technique. Theoretical studies based on atomistic simulations have calculated the migration barrier to be 0.53 eV. mdpi.comresearchgate.nettu-clausthal.de Other computational work reports a barrier of 0.72(5) eV. acs.org The full range of activation energies determined from various experimental and theoretical investigations spans from 0.50 eV to 1.26 eV. researchgate.net For instance, tracer-diffusion experiments have yielded values as high as 1.20(5) eV. acs.org

Reported Activation Energies for Li-ion Self-Diffusion in γ-LiAlO₂
Activation Energy (eV)MethodReference
0.53Atomistic Simulation mdpi.comresearchgate.nettu-clausthal.de
0.70NMR Spectroscopy / Conductivity Measurements mdpi.com
0.72(5)High-Temperature Powder Neutron Diffraction acs.org
1.12(1)Conductivity Spectroscopy acs.org
1.20(5)Tracer-Diffusion Experiments (SIMS) acs.org
1.31Computational Investigation osti.gov
0.50 - 1.26General Range from Various Studies researchgate.net

Tritium (B154650) Transport and Diffusion Models in Fusion Breeder Materials

This compound (LiAlO2) is a prominent candidate as a tritium-breeding material in fusion reactor blankets due to its chemical stability and favorable irradiation behavior. iaea.orgpreprints.org Computational and theoretical models are crucial for understanding and predicting tritium transport within the LiAlO2 ceramic, which is essential for ensuring efficient tritium recovery and maintaining a self-sufficient fuel cycle in a fusion reactor. iaea.orgresearchgate.net The primary concern is the recovery of tritium, especially at lower operating temperatures and high neutron fluences. iaea.orgtandfonline.com

Modeling efforts have focused on identifying the rate-limiting mechanisms for tritium release, which include bulk diffusion, surface desorption, and trapping at defect sites. iaea.orgiaea.org Early models were developed based on bulk diffusion, treating it as the dominant mechanism. tandfonline.com These steady-state and transient models were used to interpret data from various tritium release experiments, such as post-irradiation annealing and in-reactor purge-flow tests, to determine the effective bulk diffusion coefficient. iaea.orgiaea.orgtandfonline.com

First-principles density functional theory (DFT) has provided deeper insights into the atomic-scale mechanisms of tritium diffusion. These studies investigate the behavior of tritium species within the γ-LiAlO2 crystal lattice. acs.org Theoretical investigations have explored various diffusion pathways for neutral tritium (T⁰), including migration through interstitial sites and via vacancies. researchgate.net Results from these computational studies indicate that the presence of vacancies, such as those for Lithium (Li), significantly influences tritium transport. The migration of a single tritium atom to a Li vacancy has been identified as the most favorable diffusion pathway, with a calculated low energy barrier of 0.63 eV. acs.orgresearchgate.net

The radiation environment in a fusion reactor creates various defects, including vacancies, impurities, and nanovoids, which can act as trapping sites and hinder tritium diffusion. acs.orgpnnl.gov First-principles simulations have been conducted to assess tritium trapping by cation and anion vacancies. pnnl.gov These studies found that tritium trapping in cation vacancies is energetically favorable, while trapping in anion vacancies is not. pnnl.gov The presence of impurities like carbon, which has been experimentally observed in tritium-producing burnable absorber rods (TPBARs), can also significantly impede tritium diffusivity by acting as trapping sites. researchgate.net DFT calculations show that the energy barrier for tritium diffusion increases in the presence of a carbon impurity. researchgate.net

The table below summarizes key findings from theoretical studies on tritium diffusion in γ-LiAlO2.

Diffusion Pathway/Condition Activation Energy Barrier (eV) Diffusion Coefficient (m²/s) Reference
Substitutional Tritium Diffusion (via Li vacancy)0.633.25 x 10⁻¹² acs.org
Oxygen-Tritium Diffusion2.17- acs.org
Substitutional Tritium with Carbon Impurity0.987.98 x 10⁻¹⁴ (at 600 K) researchgate.net

Electrolyte Transport in Molten Carbonate Fuel Cells

In Molten Carbonate Fuel Cells (MCFCs), this compound (LiAlO2) serves a critical function not as an electrode or electrolyte itself, but as a chemically inert ceramic matrix to hold the molten carbonate electrolyte. wikipedia.orgeolss.net This porous LiAlO2 structure, often referred to as the electrolyte tile, retains the liquid electrolyte through capillary action, preventing gas crossover between the anode and cathode while facilitating the transport of carbonate ions. google.com MCFCs operate at high temperatures, typically around 650°C, to ensure the carbonate salt mixture is molten and possesses sufficient ionic conductivity. wikipedia.orggoogle.com

The electrolyte is typically a eutectic mixture of alkali carbonates, such as lithium carbonate (Li2CO3) and potassium carbonate (K2CO3), or lithium carbonate and sodium carbonate (Na2CO3). wikipedia.orgscispace.com The composition of the electrolyte is a critical factor influencing cell performance. For instance, a common mixture is 62 mol% Li2CO3 and 38 mol% K2CO3. scispace.commdpi.com The high fraction of lithium carbonate is due to its high ionic conductivity. wikipedia.org

Computational and theoretical studies in this area focus on several key aspects of electrolyte transport and the stability of the LiAlO2 matrix. A significant issue in MCFC operation is electrolyte segregation, where the composition of the molten salt can change within the cell and stack due to the electric field. scispace.com This can lead to an increased concentration of potassium near the cathode, which enhances the solubility of the nickel oxide (NiO) cathode material, thereby degrading cell performance over time. scispace.com Theoretical models and experimental cell tests are used to investigate electrolyte compositions, such as Li/Na carbonate mixtures, that exhibit minimal segregation. scispace.com

Another area of intense computational study is the long-term stability of the LiAlO2 matrix itself. During prolonged cell operation, the LiAlO2 particles can undergo coarsening and phase transformations (e.g., from the desirable γ-phase to the α-phase). wikipedia.orggoogle.comgatech.edu This particle growth leads to the formation of larger pores within the matrix, which diminishes its ability to retain the electrolyte by capillary force, potentially causing electrolyte loss and gas cross-over. google.com Density functional theory (DFT) calculations are employed to understand the surface energies of different LiAlO2 phases and the mechanisms driving these detrimental transformations. gatech.edu These studies also explore the use of coarsening inhibitors or dopants to enhance the structural stability of the matrix, thereby extending the cell's operational lifetime. google.com

The table below presents typical electrolyte compositions used in MCFCs where this compound serves as the matrix.

Electrolyte System Composition (mol%) Melting Point (°C) Key Feature/Focus of Study
Lithium-Potassium CarbonateLi2CO3 (62%) / K2CO3 (38%)~488Standard composition; subject to electrolyte segregation. eolss.netscispace.com
Lithium-Sodium CarbonateLi2CO3 (53%) / Na2CO3 (47%)~496Investigated for better performance and reduced cathode dissolution. wikipedia.orgeolss.net
Modified Li/Na CompositionsVarious-Developed to have minimal segregation properties under an electric field. scispace.com

Advanced Characterization Techniques for Lithium Aluminate Research

Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy for Point Defects

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for identifying and characterizing point defects in lithium aluminate that possess unpaired electrons. afit.edu These defects, which can be intrinsic or induced by radiation, significantly influence the material's optical and electronic properties.

In undoped LiAlO₂ crystals, EPR has been instrumental in identifying the primary hole trap created by x-ray irradiation. researchgate.net This defect is characterized as a hole trapped on an oxygen ion adjacent to a lithium vacancy (Vₗᵢ⁻). researchgate.net The presence of a large concentration of lithium vacancies, introduced during crystal growth, facilitates the trapping of these holes. researchgate.net The EPR spectrum of this trapped-hole center exhibits a distinctive eleven-line pattern when the magnetic field is aligned with the researchgate.net direction, resulting from the hyperfine interaction with two neighboring aluminum-27 (B1245508) (²⁷Al) nuclei. researchgate.net The g-matrix values, determined from the angular dependence of the spectrum, support the model of a hole localized in a p orbital of an oxygen ion. researchgate.net

Furthermore, EPR studies have been correlated with thermoluminescence (TL) measurements. The thermal decay of the hole centers trapped near lithium vacancies, observed through the disappearance of the EPR signal between 90–120 °C, directly corresponds to an intense TL peak around 105 °C. researchgate.net This correlation suggests that the release of these trapped holes and their subsequent recombination with trapped electrons is the mechanism responsible for this specific TL peak. researchgate.net The electron trap associated with this process is thought to be a transition-metal impurity, such as iron (Fe), substituting at a cation site. researchgate.net

EPR has also been used to study defects associated with dopants. For instance, in iron-doped this compound (LiAl₅O₈), EPR analysis confirms the presence of Cr³⁺ ions in the host matrix. researchgate.net In studies of aluminum oxygenic-hole centers in α-quartz, a related material, EPR has been used to characterize a stable Al-Li center, where a hole is localized on an oxygen anion adjacent to an aluminum impurity, with a nearby interstitial lithium ion. cdnsciencepub.com

Table 1: EPR Data for Defects in this compound and Related Materials

Defect CenterHost MaterialKey EPR Findingsg-ValuesAssociated PhenomenaReference
Hole trapped at O²⁻ near Li⁺ vacancyLiAlO₂Eleven-line hyperfine structure from two ²⁷Al nuclei.g₁=2.0130, g₂=2.0675, g₃=2.0015Correlates with 105 °C thermoluminescence peak. researchgate.net
Fe³⁺ impurityLiAl₅O₈--Acts as an electron trap. researchgate.net
Al-Li centerα-quartzHole on a "long-bonded" oxygen; position of interstitial Li⁺ determined.-- cdnsciencepub.com
Cr³⁺ impurityLiGa₅O₈Confirms presence of Cr³⁺ in the host matrix.-Associated with red emission. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.com This technique is crucial for analyzing the surface of this compound, as surface properties can significantly impact its performance in applications like catalysis and batteries. thermofisher.com

XPS analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. thermofisher.com From the kinetic energy, the binding energy of the electrons can be calculated, which is specific to each element. diva-portal.org Shifts in the binding energy provide information about the chemical state and bonding environment of the atoms. diva-portal.org

In the context of lithium-based materials, XPS is used to determine the surface stoichiometry and identify surface contaminants or alteration layers. For example, in the analysis of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ powder, a related lithium-containing oxide, XPS revealed an altered stoichiometry on the air-exposed surface. aip.org By analyzing the O 1s, Al 2s, Ni 3p, Co 3p, and Li 1s core level spectra, the surface composition was quantified, highlighting the differences from the bulk material. aip.org

XPS can also be employed to study the effects of treatments or environmental exposure on the surface of this compound. The technique can identify the formation of surface layers, such as carbonates or hydroxides, which can form upon exposure to air. This is particularly important for applications where surface reactivity is a key factor. Furthermore, in battery research, XPS is used to analyze the solid electrolyte interphase (SEI) layer that forms on electrode materials. diva-portal.org Although not directly on LiAlO₂, studies on materials like Li₁₀GeP₂S₁₂ (LGPS) show how XPS can reveal the chemical changes at the interface with a lithium-containing alloy, identifying the formation of species like Li₂S. phi.com

Table 2: Representative XPS Analysis of a Lithium-Containing Metal Oxide

ElementCore LevelBinding Energy (eV)Information Derived
OxygenO 1s~529-532Lattice oxygen, surface carbonates/hydroxides
AluminumAl 2p~74Al³⁺ in the oxide lattice
LithiumLi 1s~54-55Li⁺ in the oxide lattice, surface Li compounds
CarbonC 1s~285-290Adventitious carbon, surface carbonates

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., PFG-NMR for Diffusion Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of atoms in materials like this compound. osti.govresearchgate.net By probing the magnetic properties of atomic nuclei, NMR can provide insights into the local coordination, material purity, and ionic mobility. osti.gov For this compound research, ⁷Li, ²⁷Al, and sometimes ⁶Li are the primary nuclei of interest. osti.govpnnl.gov

Solid-state NMR studies on LiAl₅O₈ have utilized ²⁷Al NMR to determine the coordination environment of the aluminum nucleus, providing valuable information about the ceramic's composition. osti.gov Measurements of spin-lattice relaxation times (T₁) for ⁶Li, ⁷Li, and ²⁷Al have been shown to correlate with the presence of paramagnetic impurities within the crystal lattice. osti.gov

A particularly powerful application of NMR in this field is the use of Pulsed Field Gradient (PFG) NMR to directly measure the self-diffusion coefficient of lithium ions. aip.orgaip.org This technique is crucial for understanding the transport mechanisms in lithium-ion conductors. In a study on Li β-alumina single crystals, PFG-NMR was used to measure the Li ion diffusion coefficient. aip.orgnih.govresearchgate.net The results showed that diffusion is highly anisotropic, being significantly faster in the direction perpendicular to the c-axis (1.2 × 10⁻¹¹ m²/s at room temperature) compared to along the c-axis (6.4 × 10⁻¹³ m²/s at 333 K), indicating a predominantly two-dimensional diffusion pathway. aip.orgnih.govresearchgate.net

PFG-NMR measurements can also provide insights into the activation energy for diffusion. aip.org For Li β-alumina, the activation energy obtained from PFG-NMR was found to be lower than that derived from impedance measurements, suggesting the presence of a thermally activated defect formation energy. aip.orgnih.gov The diffusion time dependence of the diffusion coefficient observed in PFG-NMR experiments can also hint at complex motional processes, such as motion in a fractal dimension. nih.govresearchgate.net

Table 3: NMR Parameters and Findings for this compound and Related Materials

TechniqueNucleusMaterialKey FindingsDiffusion Coefficient / Activation EnergyReference
Solid-State NMR²⁷Al, ⁷Li, ⁶LiLiAl₅O₈Determined Al coordination; T₁ relaxation times correlate with paramagnetic impurities.- osti.gov
PFG-NMR⁷LiLi β-aluminaAnisotropic, two-dimensional Li⁺ diffusion.D (⊥ c-axis): 1.2 × 10⁻¹¹ m²/s (RT); D (‖ c-axis): 6.4 × 10⁻¹³ m²/s (333 K) aip.orgnih.gov
PFG-NMR⁷LiLi β-aluminaActivation energy for diffusion determined.Eₐ = 0.14 eV aip.org
MAS-NMR⁶Li, ⁷LiLi₃AlS₃ / Li₄.₃AlS₃.₃Cl₀.₇Identified mobile and immobile Li ions and their exchange pathways.- nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and local environment of luminescent centers in materials. In the context of this compound, this technique is primarily applied to materials doped with optically active ions, such as rare-earth or transition metal ions, to characterize their emission properties for applications in phosphors and radiation detectors.

Studies on europium (Eu)-doped LiAl₅O₈ have utilized fluorescence spectroscopy, specifically hard X-ray excited optical luminescence (XEOL), to probe its optical properties. doi.org The XEOL spectra of Eu-doped samples show characteristic emission peaks corresponding to the electronic transitions of Eu³⁺ ions, particularly the ⁵D₀→⁷F₁,₂ transitions observed around 586.5 nm and 616.4 nm. doi.org Interestingly, these studies also revealed the presence of Eu²⁺ through a broad emission band centered at approximately 479 nm, indicating that europium can exist in both trivalent and bivalent states within the LiAl₅O₈ host. doi.org The luminescence intensity was found to be dependent on the dopant concentration, with the highest intensity observed for a 3 mol% doping level. doi.org

In ytterbium (Yb³⁺)-doped LiAlO₂, photoluminescence spectra exhibit absorption and emission corresponding to the ²F₇/₂ to ²F₅/₂ transitions. bhu.ac.in A broad excitation peak centered at 254 nm is observed, which is attributed to defects in the host lattice. bhu.ac.in The emission spectra show peaks at 981 nm and 1020 nm. bhu.ac.in

For samarium (Sm³⁺)-doped materials like strontium hexaaluminate, fluorescence spectroscopy reveals four main emission bands in the green, orange, red, and deep-red spectral regions. optica.org The strongest emission is typically in the orange region, corresponding to the ⁴G₅/₂ → ⁶H₉/₂ transition. optica.org Similar detailed studies on doped this compound can elucidate the energy level structure and transition probabilities of the dopant ions, which is essential for designing efficient phosphors.

Fluorescence spectroscopy is also used in conjunction with other techniques like EPR to understand thermoluminescence (TL) and optically stimulated luminescence (OSL) mechanisms. researchgate.net For instance, in copper-diffused LiAlO₂, fluorescence has been used to explain the OSL mechanism. afit.edu

Table 4: Fluorescence Properties of Doped this compound and Related Materials

DopantHost MaterialExcitation Wavelength (nm)Emission Wavelengths (nm)TransitionReference
Eu³⁺/Eu²⁺LiAl₅O₈6982 (X-ray)586.5, 616.4 (Eu³⁺); ~479 (Eu²⁺)⁵D₀→⁷F₁,₂ (Eu³⁺); d→f (Eu²⁺) doi.org
Yb³⁺LiAlO₂254981, 1020²F₇/₂ ↔ ²F₅/₂ bhu.ac.in
Sm³⁺Strontium Hexaaluminate-~600 (orange), also green, red⁴G₅/₂ → ⁶H₉/₂ optica.org
Fe³⁺LiAl₅O₈293687- researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior and Crystallization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material. Together, they provide critical information on thermal stability, decomposition, phase transitions, and crystallization behavior of this compound.

TGA is particularly useful for monitoring the synthesis of LiAlO₂. For example, during the synthesis from a gel precursor, TGA reveals distinct mass loss stages. scielo.org.mx An initial mass loss below 140°C is typically attributed to the removal of adsorbed moisture. scielo.org.mx A more significant mass loss at higher temperatures (e.g., 140-305°C) corresponds to the decomposition of organic precursors or intermediate phases. scielo.org.mx TGA can also track the decomposition of residual reactants like lithium carbonate (Li₂CO₃), which typically occurs around 700°C. In a study of plasma-pretreated LiAlO₂, TGA showed that the treated sample exhibited a much smaller mass loss compared to the untreated sample, indicating a partial dehydratization of surface hydroxide (B78521) layers. mdpi.com

DTA is employed to identify the temperatures at which thermal events like glass transitions, crystallization, and melting occur. DTA curves of glass precursors for this compound-containing glass-ceramics show an endothermic peak for the glass transition (Tg) followed by one or more exothermic peaks corresponding to crystallization events (Tc). unl.ptscirp.orgresearchgate.net For instance, in a lithium aluminophosphate glass, DTA revealed two distinct crystallization peaks, allowing for the determination of the activation energies for crystallization and the Avrami exponent, which provides insight into the crystallization mechanism (e.g., surface vs. bulk crystallization). unl.pt The crystallization temperatures are often dependent on the heating rate; as the heating rate increases, the crystallization peaks shift to higher temperatures. unl.ptscirp.org

Table 5: Thermal Events in this compound and Precursors from TGA/DTA

Material SystemTechniqueTemperature (°C)Observed EventSignificanceReference
LiAlO₂ Gel PrecursorTG/DTA40-140~3.5% mass lossLoss of moisture scielo.org.mx
LiAlO₂ Gel PrecursorTG/DTA140-305~34% mass lossDecomposition of gel complex scielo.org.mx
LiAlO₂ SynthesisTGA~700Mass lossDecomposition of residual Li₂CO₃
Lithium Aluminophosphate GlassDTA~545 kJ/mol (Eₐ)Glass TransitionIndicates onset of atomic mobility unl.pt
Lithium Aluminophosphate GlassDTA~400 & ~170 kJ/mol (Eₐ)Crystallization ExothermsFormation of crystalline phases unl.pt
Plasma-Treated LiAlO₂TGA150-350<0.5% mass lossIndicates surface dehydratization mdpi.com

Gas Adsorption/Desorption for Porosity and Surface Area Measurements

Gas adsorption and desorption techniques are essential for characterizing the porous structure of materials like this compound. The specific surface area, pore size distribution, and total pore volume are critical parameters that influence the material's performance in applications such as catalysts, sorbents, and battery electrodes. The most common method used is the Brunauer-Emmett-Teller (BET) analysis, which typically employs nitrogen gas adsorption at cryogenic temperatures. mdpi.comazom.commicromeritics.com

The BET method determines the amount of gas required to form a monolayer on the surface of the material, from which the specific surface area is calculated. azom.com Porous this compound can exhibit a wide range of surface areas depending on the synthesis method. For example, γ-LiAlO₂ nanoparticles synthesized by an EDTA-citrate complexing method and calcined at 700°C showed a high specific surface area of 38.7 m²/g. scielo.org.mx Another process for producing γ-LiAlO₂ aims for a BET specific surface area in the range of 1 to 15 m²/g. google.com

Beyond just surface area, the full adsorption-desorption isotherm provides detailed information about the pore structure. The shape of the isotherm can indicate the type of pores present (micropores, mesopores, or macropores). Analysis of the isotherm data, often using models like the Barrett-Joyner-Halenda (BJH) method, allows for the calculation of the pore size distribution. mdpi.com

In studies involving the mechanical processing of this compound, BET analysis is used to track changes in the surface area. For instance, during dry grinding experiments, the specific surface area of LiAlO₂ was shown to increase with the input of specific energy. mdpi.com This characterization is vital for understanding how processing affects the material's surface properties and, consequently, its reactivity or interaction with other substances. The porosity and surface area are also key factors in the performance of alumina (B75360) as a vapor trap, where a high surface area is desirable for effective adsorption. azom.commicromeritics.com

Table 6: Surface Area and Porosity Data for this compound

Synthesis/Processing MethodMaterial PhaseSpecific Surface Area (BET)Pore CharacteristicsReference
EDTA-citrate complexing, 700°C calcinationγ-LiAlO₂38.7 m²/gNanoparticles with small crystal size (~16.6 nm) scielo.org.mx
Proprietary Synthesisγ-LiAlO₂1 to 15 m²/g- google.com
Dry GrindingLiAlO₂Increases with grinding energy- mdpi.com
Not Specifiedγ-LiAlO₂2 to 6 m²/gOpen porosity studied for tritium (B154650) release iaea.org

Research Applications of Lithium Aluminate

Lithium aluminate (LiAlO₂) is a ceramic material of significant interest in advanced energy research, primarily due to its unique combination of thermal stability, chemical inertness, and specific nuclear properties. Its applications are concentrated in two main fields: as a tritium (B154650) breeding material for future fusion reactors and as a stable matrix for electrolytes in molten carbonate fuel cells. This article details the research and development efforts focused on this compound in these specific areas.

Stability and Degradation Mechanisms of Lithium Aluminate

Chemical Stability in Diverse Environments (e.g., Acidic, Basic, High pH)

The chemical stability of lithium aluminate is highly dependent on the surrounding environment, particularly the acidity or basicity, which in the context of molten carbonates, is often related to the partial pressure of carbon dioxide (pCO₂). nih.gov

In environments with high pCO₂ (acidic conditions), the degradation mechanism primarily involves oriented attachment growth. researchgate.net This process leads to the coalition and growth of α-LiAlO₂ crystals, particularly between the (003) and (012) planes. researchgate.net Conversely, in low pCO₂ environments (basic conditions), a different degradation pathway is observed. The rapid growth of LiAlO₂ particles occurs via an Ostwald ripening mechanism, which involves the dissolution and subsequent precipitation of the material. researchgate.net This growth process is often accompanied by a phase transition from the α- to the γ-phase, proceeding through a lithium-rich intermediate phase, Li₅AlO₄. researchgate.net

In highly alkaline aqueous environments, such as cement pore water with a pH between 12.5 and 13.5, this compound exhibits notable stability. wikipedia.org Its solubility is significantly lower than that of aluminum oxides. wikipedia.org When used as an additive in cement for immobilizing radioactive waste, it forms a passive layer of LiH(AlO₂)₂·5H₂O on the surface of metallic aluminum. wikipedia.org This layer is insoluble in the high-pH cement water and effectively protects the underlying aluminum from corrosion, thereby reducing hydrogen gas evolution by a factor of ten. wikipedia.org Aqueous suspensions of this compound can reach a pH of 11, indicating a reaction with water that forms hydroxide (B78521) ions on the surface. mdpi.com

Table 1: Chemical Stability of this compound in Various Environments

EnvironmentConditionsPrimary Degradation/Stability MechanismObserved Outcome
Acidic High pCO₂ (in molten carbonate)Oriented attachment growthInterparticle coalition and growth of α-LiAlO₂ crystals. researchgate.net
Basic Low pCO₂ (in molten carbonate)Dissolution and precipitation (Ostwald ripening)Rapid particle growth, α to γ phase transition via a Li₅AlO₄ intermediate. researchgate.net
High pH Aqueous cement pore water (pH 12.5–13.5)Formation of a passive, insoluble layerProtects metallic aluminum from corrosion and reduces H₂ evolution. wikipedia.org

Thermal Stability Under Operating Conditions

This compound exists in several crystalline forms, with the α (hexagonal), β (monoclinic), and γ (tetragonal) phases being the most studied. nih.govwikipedia.org The thermal stability of these phases differs, which is a critical consideration for high-temperature applications. The γ-LiAlO₂ phase is generally regarded as the most stable at high temperatures and is noted for its good performance under high radiation, making it suitable for harsh environmental conditions. bhu.ac.inresearchgate.net

The α-LiAlO₂ phase, which is stable at lower temperatures, undergoes a phase transformation to the high-temperature γ-LiAlO₂ phase at approximately 900°C. wikipedia.org The metastable β-phase is also presumed to transform to the γ-modification around the same temperature. wikipedia.org However, the stability is also influenced by the surrounding atmosphere. For instance, while γ-LiAlO₂ is thermodynamically favored at high temperatures in air, the α-phase exhibits greater stability under typical MCFC operating conditions (around 650°C) in both fuel (H₂/CO₂) and oxidant (air/CO₂) atmospheres. researchgate.netnih.gov Heat-treating α-LiAlO₂ matrices at 800°C has been shown to enhance mechanical strength significantly, which is attributed to the formation of necks between particles. osti.gov

Table 2: Thermal Stability and Phase Transitions of this compound

PhaseStructureTemperatureBehavior/Transformation
α-LiAlO₂ Hexagonal~650°CMore stable than γ-phase under MCFC operating conditions. nih.gov
α-LiAlO₂ Hexagonal~900°CUndergoes transformation to the γ-phase. wikipedia.org
β-LiAlO₂ Monoclinic~900°CAssumed to transform to the γ-phase. wikipedia.org
γ-LiAlO₂ TetragonalHigh TemperaturesGenerally the most stable phase, especially in air. researchgate.netresearchgate.net

Stability under Reducing and Oxidizing Atmospheres

The atmospheric conditions, whether reducing or oxidizing, play a significant role in the stability and degradation of this compound. Studies have shown that LiAlO₂ possesses sufficient stability for long-term use in both the reducing (anode) and oxidizing (cathode) atmospheres of an MCFC. researchgate.net

However, subtle but important changes occur, particularly under reducing conditions. In a study conducted at 700°C, exposure to a reducing atmosphere (4% H₂-N₂) caused the surface Li/Al ratio of LiAlO₂ powder to decrease, whereas much less change was observed in an oxidizing atmosphere (air). researchgate.net The color of the powder also changed from white to gray after reduction, and back to white upon re-oxidation, suggesting the generation of non-stoichiometry. researchgate.net

The stability of different phases is also atmosphere-dependent. At 650°C, α-LiAlO₂ remains stable in both H₂/CO₂ (reducing) and air/CO₂ (oxidizing) environments. nih.gov In contrast, γ-LiAlO₂ tends to convert to α-LiAlO₂ when subjected to a reducing H₂/CO₂ feed. nih.gov The progressive transformation of α-LiAlO₂ to γ-LiAlO₂ is more pronounced with increasing temperature in environments with lower partial pressures of CO₂ and O₂. osti.gov

Table 3: Stability of this compound in Different Atmospheres at High Temperatures

AtmosphereConditionsEffect on α-LiAlO₂Effect on γ-LiAlO₂
Oxidizing Air/CO₂ at 650°C-750°CStable phase and particle size. osti.govGenerally stable, considered the most stable phase in air at high temp. researchgate.netnih.gov
Reducing H₂/CO₂ at 650°CStable phase. nih.govConverts to α-LiAlO₂. nih.gov
Reducing 4% H₂-N₂ at 700°CDecreased surface Li/Al ratio, color change to gray, potential for non-stoichiometry. researchgate.net-

Microstructural Stability and Particle Coarsening

One of the primary degradation mechanisms affecting the long-term performance of this compound in applications like MCFCs is the change in its microstructure, specifically particle coarsening. osti.gov This phenomenon involves the growth of larger particles at the expense of smaller ones, leading to changes in porosity and mechanical strength. osti.gov

Particle coarsening of α-LiAlO₂ is a major cause of degradation in MCFCs. osti.gov Studies have shown that under certain conditions, spherical LiAlO₂ particles can transform into coarsened, pyramid-shaped particles, which are identified as the γ-LiAlO₂ phase. osti.gov This transformation and coarsening are particularly prevalent in reducing atmospheres (e.g., 4% H₂-3% H₂O-N₂) and inert atmospheres (100% N₂). osti.gov In contrast, under CO₂-rich atmospheres, both the phase and particle size tend to remain unchanged at temperatures of 650°C and 750°C. osti.gov

The mechanism of coarsening is often driven by the dissolution and precipitation of LiAlO₂ nanocrystals, a process consistent with Ostwald ripening. researchgate.net This continuous process promotes crystal growth and can be accompanied by the α–γ phase transition. researchgate.net The stability of the microstructure is critical, as cracking in α-LiAlO₂ matrices can lead to a significant reduction in performance. osti.gov

Table 4: Microstructural Stability and Coarsening of this compound

Condition/AtmosphereTemperatureObserved Microstructural ChangeMechanism
Reducing (4% H₂-3% H₂O-N₂) & Inert (N₂) Atmospheres 650°C - 750°CTransformation of spherical particles to large (~30 μm), pyramid-shaped γ-LiAlO₂ particles. osti.govDissolution-precipitation, phase transformation. osti.govresearchgate.net
CO₂-Rich Atmospheres (e.g., 70% air-30% CO₂) 650°C - 750°CPhase and particle size remain largely unchanged. osti.govStabilized microstructure.
Long-term heat-treatment in molten carbonate 650°CContinuous particle growth, accelerated after extended periods (>10,000h). researchgate.netAccelerated dissolution and precipitation of Li⁺ ions. researchgate.net

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthesis Pathways for Tailored Microstructures

Future research will increasingly focus on developing novel synthesis methods to precisely control the microstructure of lithium aluminate, as this is critical for optimizing its performance in various applications. While traditional methods like solid-state reactions and sol-gel processes have been widely used, there is a growing need for pathways that offer enhanced control over particle size, morphology, and porosity. researchgate.netresearchgate.net

Researchers are exploring various chemical synthesis routes, such as the EDTA-citrate complexing approach, to produce pure, nanocrystalline γ-LiAlO2 powders at lower calcination temperatures. researchgate.net These methods aim to create ultrafine powders with improved textural and morphological features. researchgate.net The use of different precursors, like lithium dawsonite (B1143670), and techniques such as coprecipitation and spray pyrolysis are also being investigated to manipulate the final crystalline phase and particle characteristics. researchgate.netresearchgate.net For instance, the type of surfactant used in coprecipitation has been shown to have a distinct effect on the particle size of the resulting this compound. researchgate.net The goal is to move beyond simply producing the compound and toward engineering specific microstructures—such as porous architectures for breeder blankets or high-density structures for substrates—directly through synthesis. This includes mechanochemical synthesis, which can produce materials in a single step without high-temperature annealing, offering a route to new phases and properties. acs.org

Deeper Understanding of Complex Defect Interactions and Their Impact on Performance

A significant challenge lies in unraveling the complex interplay of point defects, impurities, and their impact on the material's properties. Point defects, such as lithium and oxygen vacancies, and trapped holes or electrons, can fundamentally alter the electrical, optical, and mechanical behavior of this compound. afit.edudtic.mil For its application as a tritium (B154650) breeder material in fusion reactors, the efficient extraction of tritium is a known challenge, potentially hindered by the trapping of tritium ions at oxygen vacancies. afit.edu

Future work must focus on identifying and characterizing these defects with greater precision. Techniques like electron paramagnetic resonance (EPR), optical absorption, and thermoluminescence are crucial for this endeavor. afit.eduresearchgate.net Studies have identified that after x-ray irradiation, a primary hole-trapping defect is a hole on an oxygen ion adjacent to a lithium vacancy. afit.eduresearchgate.net The major electron-trapping defect is often an impurity, such as an Fe²⁺ ion substituting for a Li⁺ ion. afit.edudtic.mil Understanding how these defects are introduced during crystal growth and how they interact with radiation is essential for applications in dosimetry and as scintillators. afit.eduarxiv.org For example, doping with elements like copper has been shown to create specific defect centers that are key to its optically stimulated luminescence (OSL) properties. afit.eduarxiv.org A comprehensive understanding of these defect chemistries will enable the intentional manipulation of properties through controlled doping and processing.

Advanced Multi-Scale Modeling and Simulation for Predictive Design

To accelerate the design and optimization of this compound, advanced multi-scale modeling and simulation are indispensable. These computational tools bridge the gap between atomic-level phenomena and macroscopic material behavior. mdpi.comrsc.org The goal is to develop predictive models that can simulate how synthesis parameters influence microstructure, how defects affect performance, and how the material will behave in a specific application environment. uwaterloo.caaip.org

Integration of this compound in Next-Generation Materials Systems

A key area of future research is the effective integration of this compound into next-generation material systems. Its diverse properties make it a candidate for a wide range of applications, each with unique integration challenges. afit.edudtic.mil These applications include:

Tritium breeding blankets for fusion reactors, where it must be integrated with neutron multipliers, coolants, and structural materials. afit.edudtic.mil

Substrates for Gallium Nitride (GaN) epitaxy , leveraging its close lattice match for advanced semiconductor devices. afit.edudtic.mil

Molten carbonate fuel cell matrices , requiring specific porosity and stability in corrosive environments.

Engineered artificial minerals (EnAMs) for lithium recycling from battery slag, which involves separating this compound from other materials like gehlenite. mdpi.commdpi.com

Solid-state electrolytes in advanced batteries, where its ionic conductivity and stability are paramount. acs.org

Research must focus on the interfaces between this compound and other materials within these systems. For instance, in recycling applications, the surface properties of this compound particles are critical for their separation via froth flotation. mdpi.com In solid-state batteries, protecting the lithium metal anode from corrosion and dendrite formation is a major challenge where coatings, potentially related to aluminates, are being explored. acs.org Understanding and controlling these interfacial interactions is crucial for the successful deployment of this compound in these advanced systems.

Long-Term Performance and Lifetime Predictions under Extreme Conditions

Predicting the long-term performance and lifetime of this compound under extreme conditions remains a significant challenge. For applications in fusion reactors, it will be subjected to intense neutron irradiation and high temperatures. afit.edu In potential battery applications, it would face extreme electrochemical environments and temperature fluctuations. researchgate.net

Future research needs to focus on understanding the degradation mechanisms that occur over long operational periods. This includes studying the effects of prolonged irradiation on defect accumulation and microstructural changes, as well as chemical degradation in corrosive environments like molten salts or battery electrolytes. the-innovation.orgresearchgate.net Accelerated aging tests, which subject the material to stressors like high temperatures and rapid cycling, are essential for gathering data to calibrate predictive models. researchgate.netmdpi.com However, it is a challenge to ensure these tests accurately reflect real-world degradation. researchgate.net Developing reliable models for lifetime prediction is crucial for designing safe and durable systems, whether for space missions, electric vehicles, or fusion power plants. researchgate.netfrontiersin.org These models must account for a multitude of factors, including operating temperature, charge/discharge rates, and exposure to radiation, to accurately forecast the state of health and remaining useful life of components containing this compound. mdpi.commdpi.com

Q & A

Q. What are the standard synthesis methods for lithium aluminate, and how do precursor choices influence crystallographic phases?

this compound (LiAlO₂) is synthesized via solid-state, sol-gel, or combustion routes. For example:

  • Solid-state reaction : LiNO₃ and Al(NO₃)₃·9H₂O (1:1 molar ratio) are mixed with organic fuels (e.g., citric acid, urea) and calcined at 250–450°C to form α- or γ-LiAlO₂ .
  • Ultrasonic spray pyrolysis : Alumina sol and lithium salts are aerosolized and pyrolyzed at 600–900°C to produce submicron γ-LiAlO₂ particles .
  • EDTA-citrate complexing : Chelating agents stabilize precursors, enabling low-temperature (600°C) crystallization of nanosized γ-LiAlO₂ with high phase purity .

Key Consideration : The choice of precursors (e.g., nitrates vs. alkoxides) and calcination temperature (e.g., 900°C for γ-phase vs. 1100°C for α-phase) critically determines polymorphic phase formation .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • XRD : Differentiates polymorphs (α, β, γ) based on distinct diffraction patterns. For instance, γ-LiAlO₂ exhibits peaks at 2θ = 19.2°, 31.7°, and 37.5° .
  • Thermogravimetric Analysis (TGA) : Monitors phase transitions during synthesis (e.g., decomposition of Li₂CO₃ residuals at ~700°C) .
  • SEM/TEM : Reveals particle morphology; combustion synthesis yields porous aggregates, while spray pyrolysis produces spherical particles .

Q. What are the thermophysical properties of this compound, and how do porosity and temperature affect them?

Thermal conductivity (kk), elastic modulus (EE), and density (ρ\rho) are modeled as functions of temperature (TT) and porosity (pp):

  • k=5.0×103T+2.5k = 5.0 \times 10^{-3}T + 2.5 (W/m·K) for dense γ-LiAlO₂ (300–1100 K) .
  • E=120(11.9p)E = 120(1 - 1.9p) GPa, decreasing linearly with porosity .
  • Theoretical density: 2.62 g/cm³ (non-porous), validated via helium pycnometry .

Experimental Design : High-temperature XRD and laser flash analysis are used to validate these correlations under simulated reactor conditions .

Advanced Research Questions

Q. How does this compound function as a catalyst support in selective oxidation processes?

In dehydrogenation catalysis, γ-LiAlO₂ serves as a support for Pt/Sn clusters. Key steps:

  • Impregnation : Al₂O₃ cores are coated with LiNO₃, calcined (400–1300°C) to form LiAlO₂ layers .
  • Metal Dispersion : Pt (0.1–0.7 wt.%) and Sn (0.1–0.3 wt.%) are deposited via aqueous impregnation. Optimal activity occurs at LiAlO₂:core ratios of 1:1 .
  • Performance : Substochiometric LiAl₅O₈ phases enhance H₂ selectivity (>90%) due to strong metal-support interactions .

Contradiction Note : Excess Li (e.g., 0.72 wt.%) forms mixed phases (LiAlO₂ + LiAlO₈), reducing catalytic stability .

Q. What methodologies assess this compound’s viability as a tritium breeder in fusion reactors?

  • Radiation Stability : γ-LiAlO₂ pebbles (1 mm diameter) are irradiated with neutrons (0.1–10 dpa). Post-irradiation XRD shows phase retention up to 800°C, but amorphization occurs above 1000°C .
  • Thermal Cycling : Simulated blanket conditions (300–900°C, helium purge) reveal <2% mass loss after 100 cycles, confirming structural integrity .
  • Tritium Release : Gas chromatography measures T₂ release rates, which correlate with porosity (optimal: 3–5 µm pores) .

Q. How do pH- and light-switchable collectors improve this compound flotation selectivity?

  • Collector Design : C11-punicine (a natural surfactant) adsorbs reversibly on LiAlO₂ under UV light, achieving 66.5% recovery at pH 11 .
  • Zeta Potential Analysis : At pH 2, C8-punicine increases LiAlO₂’s zeta potential to +26.8 mV, enhancing attachment to bubbles. At pH 11, C11-punicine reduces it to -46.8 mV, promoting repulsion from gangue (e.g., gehlenite) .
  • Selectivity Metrics : Fuerstenau plots show 85% LiAlO₂ recovery vs. 15% gehlenite in binary mixtures using C11-punicine .

Q. What surface interaction mechanisms govern this compound’s behavior in colloid chemistry?

  • Electrokinetic Studies : Zeta potentials shift from +5.8 mV (pH 2) to -35.2 mV (pH 11), indicating pH-dependent surface charging .
  • Adsorption Isotherms : Langmuir models fit C11-punicine adsorption data, showing monolayer coverage at 42.5 mmol/L .
  • XPS Analysis : Al-O-Punicine bonds form at acidic pH, while electrostatic interactions dominate at basic pH .

Q. How does radiation damage affect this compound’s mechanical properties?

  • Neutron Irradiation : At 0.5 dpa, elastic modulus decreases by 15% due to lattice vacancies. Recovery occurs after annealing at 700°C .
  • Swelling : Porosity increases from 5% to 12% after 10 dpa, reducing thermal conductivity by 30% .

Q. What advanced synthesis routes optimize this compound for energy storage?

  • Molten Salt Infiltration : Porous LiAlO₂ substrates (3 µm pores) are infiltrated with LiCl-KCl eutectics, achieving ionic conductivities of 0.1 S/cm at 600°C .
  • Composite Electrolytes : LiAlO₂-PEO/LiClO₄ membranes show 10⁻⁴ S/cm conductivity at 60°C, suitable for solid-state batteries .

Q. How do computational models predict this compound’s stability in reactive environments?

  • DFT Calculations : LiAlO₂’s Gibbs free energy (ΔG\Delta G) with molten Li is -2.0 kcal/mol at 700 K, indicating marginal stability .
  • MD Simulations : Li⁺ diffusion barriers in γ-LiAlO₂ are 0.8 eV, aligning with experimental ionic conductivities .

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